1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride
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Overview
Description
1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride is a compound that features a piperidine ring and a benzimidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride typically involves the coupling of a piperidine derivative with a benzimidazole precursor. One common method involves the reaction of 1-(2-chloroethyl)piperidine hydrochloride with 2-aminobenzimidazole under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Piperidin-1-yl)ethyl)hydrazine hydrochloride
- 1-(2-(Piperidin-1-yl)ethyl)-[1,4]diazepanedihydrochloride
Uniqueness
1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride is unique due to its specific combination of a piperidine ring and a benzimidazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride, with CAS number 435342-20-4, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H22Cl2N4
- Molecular Weight : 290.26 g/mol
- Structure : The compound features a benzimidazole core substituted with a piperidine moiety, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Protein Kinases : These compounds may inhibit specific kinases involved in cancer progression and other diseases.
- Antimicrobial Activity : The compound shows potential against various bacterial strains and fungi, likely due to its ability to disrupt cellular processes.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound. For instance:
- Activity Against Bacteria : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were reported as low as 0.0039 mg/mL for certain strains, indicating potent antibacterial properties .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Bacillus mycoides | 0.0048 |
Candida albicans | 0.039 |
Antifungal Activity
The compound also demonstrated antifungal activity, particularly against strains such as Candida albicans and Fusarium oxysporum. The observed MIC values suggest effective inhibition of fungal growth:
Fungal Strain | MIC (mg/mL) |
---|---|
Candida albicans | 0.0048 |
Fusarium oxysporum | 0.056 |
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into their potential therapeutic applications:
- A study published in the Journal of Medicinal Chemistry reported the synthesis of benzimidazole derivatives that showed promising anticancer activity through the inhibition of protein interactions critical for tumor growth .
- Another research article highlighted the efficacy of piperidine derivatives in combating multidrug-resistant bacterial strains, emphasizing the structural importance of the piperidine ring in enhancing antimicrobial potency .
- A comprehensive review examined various alkaloids and their derivatives, noting that structural modifications can significantly impact their bioactivity against microbial pathogens .
Properties
Molecular Formula |
C14H22Cl2N4 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethyl)benzimidazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C14H20N4.2ClH/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17;;/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16);2*1H |
InChI Key |
RHUKXVGXBCUFIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N.Cl.Cl |
Origin of Product |
United States |
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